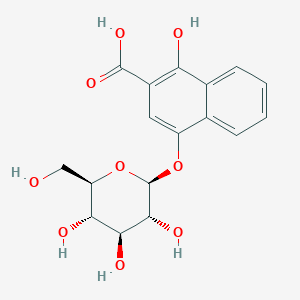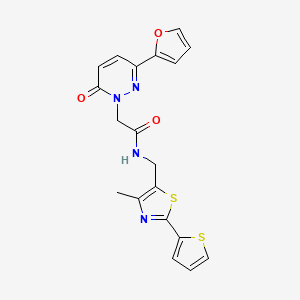![molecular formula C16H17N3O3 B2786478 5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1428378-61-3](/img/structure/B2786478.png)
5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE is a chemical compound known for its potential applications in medicinal chemistry. This compound is characterized by its isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the piperidin-1-yl group and the carboxamide functionality further enhances its chemical properties and potential biological activities.
作用机制
Target of Action
The primary target of this compound, also known as Apixaban , is activated factor X (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin . Thrombin, in turn, is responsible for the conversion of fibrinogen to fibrin, leading to clot formation .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This binding prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .
Biochemical Pathways
By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . This leads to a decrease in the conversion of fibrinogen to fibrin, ultimately reducing clot formation . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a rapid onset of action, with an association rate constant of approximately 20 μM−1/s . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl Apixaban (O-demethyl Apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of Apixaban’s action primarily involve the reduction of clot formation. By inhibiting FXa, Apixaban reduces thrombin generation, which in turn decreases the conversion of fibrinogen to fibrin . This results in a lower likelihood of clot formation, thereby reducing the risk of thromboembolic events .
Action Environment
The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, weight, renal function, and concomitant medications can influence the pharmacokinetics and pharmacodynamics of Apixaban .
准备方法
The synthesis of 5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(2-oxopiperidin-1-yl)aniline under specific reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been investigated for its potential to inhibit specific enzymes and receptors.
相似化合物的比较
5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar isoxazole structure.
Razaxaban: Another FXa inhibitor with structural similarities to the compound .
Indole derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities and therapeutic potential.
属性
IUPAC Name |
5-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-14(10-17-22-11)16(21)18-12-5-7-13(8-6-12)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOPDCWBNCPQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2786399.png)


![4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-carbonitrile](/img/structure/B2786402.png)
![1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride](/img/structure/B2786403.png)
![1-[2-(3-methoxyphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2786404.png)





![6-PHENYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL](/img/structure/B2786413.png)

